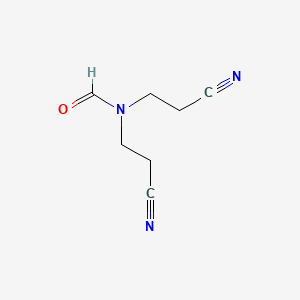

N,N-Bis(2-cyanoethyl)formamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(2-cyanoethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRFNYCEQURXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC#N)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063034 | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-84-9 | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-formyliminodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Bis(2-cyanoethyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z575D599N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Bis(2-cyanoethyl)formamide CAS number 3445-84-9

An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide (CAS 3445-84-9)

Abstract

This compound, identified by CAS number 3445-84-9, is a multifunctional chemical intermediate with significant utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and key applications. The document elucidates the compound's role as a critical building block in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals, while also touching upon its emerging use in electrochemical applications.[1][3] Methodologies for its synthesis are presented, alongside a summary of its physicochemical properties and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][4] Its molecular structure features a central formamide group with two cyanoethyl substituents attached to the nitrogen atom. This unique combination of a formyl group and two nitrile functionalities imparts a versatile reactivity profile, making it a valuable precursor in various organic syntheses.[1] The systematic IUPAC name for this compound is this compound.[3] It is also known by synonyms such as N-Formylimino-3,3'-dipropionitrile.[1][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3445-84-9 | [1][6][7] |

| Molecular Formula | C₇H₉N₃O | [1][6][8] |

| Molecular Weight | 151.17 g/mol | [1][6][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Density | 1.14 g/cm³ | [1][2] |

| Boiling Point | 122°C at 20 mmHg | [1][2] |

| Purity | ≥90% to 99% (HPLC) | [1][4] |

| InChI Key | MYRFNYCEQURXPT-UHFFFAOYSA-N | [3][6] |

| PubChem CID | 76983 | [1][3] |

| Storage Conditions | Store at 2-8°C | [1][2] |

Synthesis Methodology

The primary synthesis route to this compound involves the base-catalyzed cyanoethylation of formamide with acrylonitrile.[9] This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of formamide attacks the electron-deficient β-carbon of acrylonitrile.

The causality behind this experimental choice lies in the high reactivity of acrylonitrile as a Michael acceptor and the availability of the N-H proton in formamide, which can be abstracted by a base to generate the nucleophile. The reaction typically proceeds in two steps, with the addition of the first acrylonitrile molecule followed by a second addition to the remaining N-H bond.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Formamide and Acrylonitrile

-

Reaction Setup: To a stirred solution of formamide (1 mole) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., 40% benzyltrimethylammonium hydroxide in methanol, also known as Triton B).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (2 moles) to the reaction mixture while maintaining the temperature below 40°C using a cooling bath. The exothermicity of the Michael addition necessitates controlled addition to prevent runaway reactions.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, neutralize the basic catalyst with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]

This self-validating system relies on the stoichiometric control of reactants and catalytic control of the reaction rate. The purity of the distilled product can be readily assessed by standard analytical techniques like NMR, IR spectroscopy, and GC-MS.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in several fields.[1] Its applications are rooted in the reactivity of the nitrile groups, which can be hydrolyzed, reduced, or used in cycloaddition reactions, and the formamide group, which can be hydrolyzed to a secondary amine.

Caption: Key application areas of this compound.

-

Synthesis of Pharmaceuticals: This compound serves as a key intermediate in the creation of various pharmaceutical agents.[1][3] The cyanoethyl groups can be transformed into amine or carboxylic acid functionalities, which are common pharmacophores. For instance, hydrolysis of the nitrile groups followed by removal of the formyl group can yield 3,3'-iminodipropionic acid, a precursor for more complex molecules.

-

Polymer Chemistry: It is used in the manufacturing of specialty polymers.[1][3] The dinitrile functionality allows it to act as a monomer or cross-linking agent. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[1][3]

-

Agricultural Chemicals: The compound is a building block in the formulation of agrochemicals, including effective herbicides and pesticides for crop protection.[1][3]

-

Organic Synthesis: As a versatile reagent, it facilitates the formation of complex molecular structures in organic chemistry research.[1][2]

-

Adhesives and Coatings: Its reactivity and stability make it a valuable component for enhancing the performance of adhesive and coating formulations.[1][2]

-

Electrochemical Applications: There is growing research interest in its use in energy storage systems, such as batteries, due to its favorable electrochemical properties.[1][3]

Safety, Handling, and Disposal

This compound is classified as a toxic liquid and requires careful handling in a professional laboratory setting.[10] It is not intended for medical or consumer use.[10]

-

Hazards: It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause damage to organs (specifically blood) through prolonged or repeated exposure if swallowed.[11]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[11] Avoid inhalation of mist or vapors and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a locked, well-ventilated area at the recommended temperature of 2-8°C.[1][2][11]

-

Spills: In case of a spill, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) for containment.[11][12] Collect the material in a suitable container for proper disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a chemical of significant industrial and research value. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a crucial intermediate in the production of a wide array of products, from life-saving pharmaceuticals to advanced polymers. For professionals in drug development and material science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and cutting-edge products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. Formamide, N,N-bis(2-cyanoethyl)- (CAS 3445-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Molecular Structure of N,N-Bis(2-cyanoethyl)formamide

This guide provides a comprehensive technical overview of the molecular structure of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's structural determination, spectroscopic signature, and synthesis. Our approach integrates foundational chemical principles with practical, field-proven insights to offer a self-validating framework for understanding and utilizing this compound.

Introduction and Significance

This compound (CAS No. 3445-84-9) is a multifunctional chemical compound recognized for its role as a key building block in organic synthesis.[1] Its structure, featuring a central formamide group flanked by two cyanoethyl arms, imparts a unique combination of reactivity and polarity. This makes it a valuable intermediate in the production of specialty polymers, pharmaceuticals, agrochemicals, and performance-enhancing additives for adhesives and coatings.[1][2] A thorough understanding of its molecular architecture is paramount for chemists aiming to leverage its properties in the design of complex molecules and novel materials.

Molecular Structure and Conformation

The core of the molecule is a tertiary amide. The geometry around the formamide group (H-C(=O)-N) is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, creating significant double-bond character in the C-N bond. This planarity is a well-documented feature of amides.[3][4] The two cyanoethyl groups are attached to the nitrogen atom, creating a molecule with the systematic IUPAC name this compound.[5]

Table 1: Predicted Molecular Geometry Parameters

The following table summarizes the predicted bond lengths and angles based on data from analogous structures, such as formamide, and standard values for alkyl chains and nitriles. These values provide a reliable framework for computational modeling and steric analysis.

| Parameter | Atoms Involved | Predicted Value | Rationale / Reference |

| Bond Lengths | |||

| Carbonyl C=O | C=O | ~1.21 Å | Based on experimental data for formamide.[3] |

| Amide C-N | (O=)C-N | ~1.35 Å | Shorter than a typical C-N single bond due to resonance.[3] |

| Formyl C-H | (O=)C-H | ~1.09 Å | Based on experimental data for formamide.[3] |

| N-Alkyl C-N | N-CH₂ | ~1.47 Å | Standard sp³ C - sp² N single bond. |

| Alkyl C-C | CH₂-CH₂ | ~1.53 Å | Standard sp³ C - sp³ C single bond. |

| C-Nitrile | CH₂-C≡N | ~1.47 Å | Standard sp³ C - sp C single bond. |

| C≡N Triple Bond | C≡N | ~1.16 Å | Standard C≡N triple bond. |

| Bond Angles | |||

| O=C-N | O=C-N | ~124.7° | Based on experimental data for formamide.[3][4] |

| C-N-C | CH₂-N-CH₂ | ~118° | Approaching trigonal planar geometry due to resonance. |

| N-C-C | N-CH₂-CH₂ | ~110° | Tetrahedral geometry with slight deviation. |

| C-C-C≡N | CH₂-CH₂-CN | ~111° | Tetrahedral geometry with slight deviation. |

| C-C≡N | CH₂-C≡N | ~178° | Nearly linear geometry of the nitrile group. |

Synthesis and Mechanistic Pathway

The primary industrial synthesis of this compound is achieved through a double Michael addition reaction between formamide and acrylonitrile.[6] This reaction is a cornerstone of carbon-carbon and carbon-nitrogen bond formation in organic synthesis.

Expertise in Action: Why the Michael Addition? The choice of the Michael addition is dictated by the electronic nature of the reactants. Acrylonitrile possesses a carbon-carbon double bond that is "activated" by the electron-withdrawing nitrile group (-C≡N). This polarization makes the β-carbon electrophilic and susceptible to attack by a nucleophile. Formamide, while a weak acid, can be deprotonated by a suitable base to form a nucleophilic anion that readily attacks the activated alkene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for Michael additions with acrylonitrile.[6]

Materials:

-

Formamide

-

Acrylonitrile (stabilized)

-

Triton B (40% solution in methanol) or another suitable base (e.g., sodium methoxide)

-

1,4-Dioxane (or another suitable aprotic solvent)

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve formamide (1.0 equivalent) in 1,4-dioxane.

-

Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 equivalents) to the solution and stir. The mixture may warm slightly.

-

Acrylonitrile Addition: Add acrylonitrile (2.2 equivalents) to the dropping funnel. Add the acrylonitrile dropwise to the stirred formamide solution over a period of 45-60 minutes. Maintain the reaction temperature below 40°C using a water bath if necessary. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of acrylonitrile.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the completion of the double addition.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-water containing a small amount of concentrated hydrochloric acid to neutralize the base catalyst and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the molecular structure of the synthesized product. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should show two distinct triplets. The protons on the carbon adjacent to the nitrogen (N-CH₂) will be deshielded by the nitrogen and appear further downfield. The protons on the carbon adjacent to the nitrile group (CH₂-CN) will appear slightly further upfield. The triplet pattern arises from coupling to the adjacent CH₂ group. A singlet corresponding to the formyl proton (CHO) should also be present at a significantly downfield position.

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.[7] For this symmetric molecule, four distinct signals are predicted: one for the carbonyl carbon (C=O), one for the nitrile carbon (C≡N), and two for the methylene carbons (-CH₂-) of the ethyl chains. The carbonyl carbon signal will be the most downfield, a characteristic feature of amides.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Group | Predicted δ (ppm) | Multiplicity (¹H) | Rationale |

| ¹H | -CHO | 8.0 - 8.2 | Singlet | Formyl proton, deshielded by C=O and N. |

| N-CH₂- | 3.6 - 3.8 | Triplet | Adjacent to electron-withdrawing nitrogen. | |

| -CH₂-CN | 2.7 - 2.9 | Triplet | Adjacent to electron-withdrawing nitrile. | |

| ¹³C | -C=O | 162 - 165 | N/A | Characteristic amide carbonyl carbon.[8] |

| -C≡N | 117 - 119 | N/A | Characteristic nitrile carbon. | |

| N-CH₂- | 45 - 48 | N/A | Carbon attached to nitrogen. | |

| -CH₂-CN | 17 - 20 | N/A | Carbon adjacent to nitrile. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile functional groups.

-

C=O Stretch: A very strong, intense absorption band is expected around 1670-1690 cm⁻¹. This is a classic vibrational mode for a tertiary amide carbonyl group.[9] The position of this band is sensitive to the electronic environment; its presence confirms the formamide core.

-

C-H Stretch: Absorption bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹. A weaker C-H stretch for the formyl proton may be seen around 2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure. Using Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (151.17 g/mol ).[10][11]

The fragmentation pattern is key to confirming the connectivity.[12] Common fragmentation pathways would include:

-

Loss of a cyanoethyl radical (•CH₂CH₂CN): This would lead to a significant fragment ion.

-

Cleavage of the C-C bond alpha to the nitrile: Loss of a •CN radical is possible.

-

McLafferty-type rearrangements are not expected due to the lack of gamma-hydrogens relative to the carbonyl group.

The NIST Mass Spectrometry Data Center provides an experimental EI mass spectrum for this compound, which can be used as a reference.[13]

Caption: A logical workflow for the structural verification of the final product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[12]

-

Hazards: The compound is suspected of causing cancer and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[12][14]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

Conclusion

The molecular structure of this compound is defined by a planar formamide core with two flexible cyanoethyl sidechains. While crystallographic data is elusive, a robust structural model can be confidently established through a combination of synthesis via Michael addition and comprehensive spectroscopic analysis. NMR spectroscopy confirms the carbon-hydrogen backbone, FTIR identifies the key carbonyl and nitrile functional groups, and mass spectrometry validates the molecular weight and fragmentation. This multi-faceted approach provides the necessary framework for researchers to confidently use this versatile molecule in advanced synthesis and material development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(3445-84-9) 13C NMR [m.chemicalbook.com]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. N,N-Dimethylformamide(68-12-2) 13C NMR spectrum [chemicalbook.com]

- 9. Formamide [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Formamide, N,N-bis(2-cyanoethyl)- [webbook.nist.gov]

- 14. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of N,N-Bis(2-cyanoethyl)formamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-cyanoethyl)formamide, a versatile chemical intermediate. The document details the primary synthetic pathway, rooted in a base-catalyzed double Michael addition, and offers a step-by-step experimental protocol. Key aspects of the reaction mechanism, purification, and analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the process. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures.

Introduction

This compound, with the CAS number 3445-84-9, is a valuable intermediate in various fields of chemical synthesis[1][2]. Its structure, featuring a formamide group and two cyanoethyl arms, makes it a versatile building block for the synthesis of pharmaceuticals, specialty polymers with enhanced thermal stability, and agrochemicals[1]. The presence of multiple reactive sites allows for its use in the construction of complex molecular architectures[3]. This guide will focus on the most common and efficient method for its preparation: the double Michael addition of formamide to acrylonitrile.

Synthesis Pathway: The Double Michael Addition

The core of the synthesis for this compound is the cyanoethylation of formamide, which proceeds via a double Michael addition reaction. In this process, two molecules of acrylonitrile react with one molecule of formamide in the presence of a basic catalyst.

Reaction Mechanism

The reaction is initiated by the deprotonation of formamide by a base, generating a resonance-stabilized anion. This nucleophile then attacks the electrophilic β-carbon of acrylonitrile in a classic Michael addition. The process repeats, with the second N-H proton of the formamide being abstracted, followed by the addition of a second molecule of acrylonitrile to form the final product.

The choice of base is critical to the success of the reaction. While weaker bases may favor the formation of the mono-adduct, 3-formamidopropionitrile, a stronger base in appropriate stoichiometric ratios will drive the reaction towards the desired di-substituted product.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment

| Material | Formula | Molar Mass ( g/mol ) |

| Formamide | CH₃NO | 45.04 |

| Acrylonitrile | C₃H₃N | 53.06 |

| Triton B (40% in Methanol) | C₁₆H₂₈NO·CH₃OH | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.

-

Initial Charge: Charge the flask with formamide (45.04 g, 1.0 mol).

-

Catalyst Addition: While stirring, add Triton B (40% in methanol, 2.0 mL) to the formamide.

-

Heating: Heat the mixture to 40-50 °C.

-

Acrylonitrile Addition: Add acrylonitrile (106.12 g, 2.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 40-50 °C. The reaction is exothermic and may require external cooling to control the temperature.

-

Reaction Time: After the addition is complete, continue stirring the mixture at 50 °C for an additional 3-4 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and the catalyst.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 122 °C at 20 mmHg[1].

Visualization of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉N₃O[4][5] |

| Molecular Weight | 151.17 g/mol [4][5] |

| Appearance | Colorless liquid[1] |

| Density | 1.14 g/cm³[1] |

| Boiling Point | 122 °C at 20 mmHg[1] |

Spectroscopic Data

While a dedicated, publicly available spectrum for this compound is not readily accessible, spectral data is available through chemical suppliers and databases[6]. Based on the structure, the following characteristic signals can be expected:

-

¹H NMR:

-

A singlet for the formyl proton (-CHO).

-

Two triplets for the methylene protons (-CH₂-), corresponding to the two different positions in the cyanoethyl groups.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (-C=O) of the formamide group.

-

Signals for the methylene carbons (-CH₂-) of the cyanoethyl groups.

-

A signal for the nitrile carbon (-C≡N).

-

-

FTIR:

-

A strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹.

-

A strong absorption band for the amide carbonyl group (-C=O) around 1670 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups.

-

Safety and Handling

-

Formamide: Teratogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acrylonitrile: Highly flammable and toxic. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Triton B: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of this compound via the double Michael addition of formamide to acrylonitrile is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, high yields of the desired product can be achieved. Proper work-up and purification are crucial for obtaining a high-purity final product. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound(3445-84-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Organic Solvent Solubility of N,N-Bis(2-cyanoethyl)formamide

Abstract

N,N-Bis(2-cyanoethyl)formamide is a multifunctional chemical intermediate critical to the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and reaction engineering. This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document consolidates known qualitative information, presents a theoretical framework based on molecular structure to predict solubility, and provides a detailed, field-proven experimental protocol for researchers to precisely determine solubility in any solvent of interest.

Introduction to this compound: A Molecular Profile

This compound, also known as 3,3'-(formylazanediyl)dipropanenitrile, is a colorless to light yellow liquid at ambient conditions.[2] Its molecular structure is characterized by a central formamide group flanked by two cyanoethyl arms. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility.

The formamide core provides a highly polar center capable of acting as a hydrogen bond acceptor, while the two terminal nitrile (-C≡N) groups are strongly electron-withdrawing, further enhancing the molecule's polarity. These features are pivotal in its role as a versatile building block in organic synthesis and material science.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [Chem-Impex][3] |

| Molecular Weight | 151.17 g/mol | [PubChem][4] |

| Appearance | Colorless to light yellow liquid | [Chem-Impex, ChemicalBook][2][3] |

| Density | ~1.14 g/mL | [Chem-Impex][3] |

| Boiling Point | 122 °C @ 20 mmHg | [Chem-Impex][3] |

| LogP (Octanol/Water) | -1.1 | [PubChem][4] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors for this compound are its high polarity and its hydrogen bonding capability.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms in the formamide group and the nitrogen atoms in the nitrile groups. The calculated octanol-water partition coefficient (LogP) of -1.1 indicates that the compound is hydrophilic, meaning it has a strong preference for polar environments over nonpolar ones.[4]

-

Hydrogen Bonding: While it lacks a hydrogen atom attached to a highly electronegative atom (and thus cannot act as a hydrogen bond donor), the oxygen of the carbonyl group and the nitrogen atoms of the nitrile groups can act as potent hydrogen bond acceptors.

Based on these characteristics, we can predict its solubility behavior in different classes of organic solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as hydrogen bond donors. Strong interactions are expected between the solvent's hydroxyl protons and the compound's oxygen and nitrogen atoms. Therefore, high solubility or miscibility is predicted. This is supported by qualitative data indicating it is "Soluble in water".[2]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents are polar but do not donate hydrogen bonds. Strong dipole-dipole interactions between the solvent and this compound are expected to result in high solubility. The parent molecule, formamide, is miscible with acetone, which supports this prediction.[3]

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents have weak London dispersion forces and cannot form strong interactions with the highly polar solute. Consequently, low solubility or immiscibility is predicted. Formamide is only very slightly soluble in benzene and ether, which aligns with this expectation.[3]

Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Known Qualitative Data |

| Polar Protic | Water | High / Miscible | Soluble[2] |

| Methanol | High / Miscible | Data not available | |

| Ethanol | High / Miscible | Data not available | |

| Polar Aprotic | Acetone | High / Miscible | Data not available |

| Acetonitrile (ACN) | High / Miscible | Data not available | |

| Dimethyl Sulfoxide (DMSO) | High / Miscible | Data not available | |

| N,N-Dimethylformamide (DMF) | High / Miscible | Data not available | |

| Tetrahydrofuran (THF) | Moderate | Data not available | |

| Nonpolar | Toluene | Low / Immiscible | Data not available |

| Hexane | Low / Immiscible | Data not available | |

| Diethyl Ether | Low / Immiscible | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a robust, step-by-step protocol for the quantitative determination of solubility, a method widely recognized for its reliability.[2] The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Protocol Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Action: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Causality: Starting with a supersaturated solution ensures that the solvent is fully saturated at equilibrium, which is the definition of solubility.

-

-

Equilibration:

-

Action: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation and Sampling:

-

Action: After equilibration, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess, undissolved solute to settle.

-

Causality: This step ensures that the supernatant liquid is free of solid microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Isolation and Preparation:

-

Action: Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.22 µm syringe filter that is chemically resistant to the solvent. Discard the first few drops to waste and then dispense a known volume or mass of the clear, saturated solution into a pre-weighed volumetric flask.

-

Causality: Filtration is a critical self-validating step to remove any remaining suspended particles, ensuring you are only analyzing the dissolved solute. Using a tared flask allows for precise measurement for subsequent calculations.

-

-

Quantification:

-

Action: Dilute the collected sample quantitatively with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID). Analyze the sample to determine its concentration.

-

Causality: Direct analysis of a saturated solution is often impossible as it would saturate the detector. A precise, quantitative dilution is necessary to bring the concentration into a measurable range.

-

-

Calculation:

-

Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Practical Considerations and Safety

-

Solvent Selection: For synthetic applications, a solvent should be chosen that not only dissolves this compound but is also compatible with the reaction conditions and downstream purification processes. For formulations, co-solvent systems may be explored to achieve desired properties.

-

Safety: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.

Conclusion

This compound is a highly polar, hydrophilic molecule. Its solubility is highest in polar protic and polar aprotic solvents and predicted to be very low in nonpolar solvents. While published quantitative data is sparse, the theoretical principles and detailed experimental protocol provided in this guide equip researchers and drug development professionals with the necessary tools to confidently assess and utilize the solubility properties of this important chemical intermediate.

References

A Guide to Cyanoethylation: Unraveling the Mechanism and the Role of N,N-Bis(2-cyanoethyl)formamide

This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on the principles of cyanoethylation. A common point of confusion is the role of specific reagents. This paper clarifies that N,N-Bis(2-cyanoethyl)formamide is not a primary cyanoethylating agent, but rather a product derived from the cyanoethylation of formamide. The core of the cyanoethylation reaction mechanism is centered on the high reactivity of acrylonitrile as a Michael acceptor.

The True Agent of Cyanoethylation: Acrylonitrile

Cyanoethylation is a fundamental organic reaction that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a substrate.[1] This process is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitrile. The primary and most widely used reagent for this transformation is acrylonitrile (H₂C=CH-CN) .[1][2]

The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile. This polarization renders the β-carbon atom electrophilic and highly susceptible to attack by nucleophiles.[3]

The General Mechanism of Cyanoethylation

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile (YH), thereby increasing its nucleophilicity.[1][4] The resulting anion then attacks the β-carbon of acrylonitrile in a conjugate addition. The general mechanism can be summarized as follows:

-

Activation of the Nucleophile : A base (B:) removes a proton from the nucleophilic substrate (YH) to generate a potent nucleophilic anion (Y⁻).

-

Nucleophilic Attack : The anion (Y⁻) attacks the electrophilic β-carbon of acrylonitrile. This results in the formation of a resonance-stabilized carbanion intermediate.

-

Protonation : The carbanion is protonated by the conjugate acid of the base (BH⁺) or another proton source in the medium, yielding the final cyanoethylated product.

A wide array of protic nucleophiles can be used in cyanoethylation, including alcohols, phenols, thiols, and primary and secondary amines.[1][2]

Formation and Chemistry of this compound

This compound (CAS No. 3445-84-9) is a chemical intermediate whose structure results from the exhaustive cyanoethylation of formamide (HCONH₂).[5][6][7] Formamide possesses two active hydrogen atoms on the nitrogen, allowing it to react with two equivalents of acrylonitrile.

Mechanism of this compound Synthesis

The synthesis proceeds in two sequential cyanoethylation steps, analogous to the reaction with ammonia or primary amines.[8]

-

Mono-cyanoethylation : In the first step, formamide reacts with one molecule of acrylonitrile to yield N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile).[9]

-

Di-cyanoethylation : The resulting monosubstituted product still has one active hydrogen on the nitrogen atom. It can therefore act as a nucleophile and react with a second molecule of acrylonitrile to form the final product, this compound.

This sequential reaction highlights a key aspect of cyanoethylation with amines or amides containing multiple N-H bonds: the potential to form mono-, di-, or even tri-substituted products depending on the stoichiometry and reaction conditions.[8] While this compound can serve as an intermediate in the synthesis of other specialty chemicals, it does not act as a donor of cyanoethyl groups.[5]

Experimental Protocols and Considerations

The trustworthiness of any synthetic protocol relies on a clear understanding of the variables that control reaction rate, selectivity, and yield.

Catalyst Selection

The choice of catalyst is critical and depends on the nucleophilicity of the substrate.

| Catalyst Type | Substrate Class | Rationale & Examples |

|---|---|---|

| Strong Bases | Alcohols, Amides, Thiols | Required to deprotonate less acidic nucleophiles. Examples include sodium hydroxide, potassium carbonate, and quaternary ammonium hydroxides like Triton B.[3][10][11] |

| Weak Bases / No Catalyst | Aliphatic Amines | Primary and secondary aliphatic amines are often nucleophilic enough to react with acrylonitrile without a catalyst.[3] |

| Acid Catalysts | Aromatic Amines | For less reactive amines, acid catalysts like acetic acid or Lewis acids like zinc chloride can activate the acrylonitrile molecule.[3][9] |

Protocol 1: Synthesis of a β-Alkoxypropionitrile via Cyanoethylation of an Alcohol

This protocol details a general procedure for the base-catalyzed cyanoethylation of a primary alcohol.

Workflow:

Step-by-Step Methodology:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the alcohol (1.0 eq) and a catalytic amount of a base (e.g., 10 mol% K₂CO₃).[10][12] If the reaction is highly exothermic, the flask should be cooled in an ice bath.

-

Reagent Addition : Add acrylonitrile (1.1 eq) dropwise to the stirred mixture over 30 minutes, maintaining the internal temperature below 20°C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent uncontrolled polymerization of acrylonitrile.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC or GC analysis.

-

Workup : Upon completion, neutralize the basic catalyst with a dilute acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel, add water and an appropriate organic solvent (e.g., diethyl ether). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure β-alkoxypropionitrile.

Protocol 2: Synthesis of N,N-Bis(2-cyanoethyl)amine

This procedure, adapted from established methods for the cyanoethylation of ammonia, serves as a direct analogue for the synthesis of this compound from formamide.[8]

Step-by-Step Methodology:

-

Reaction Setup : In a pressure-rated vessel, place formamide (1.0 eq). Cool the vessel in an ice bath.

-

Reagent Addition : Carefully add acrylonitrile (2.2 eq). Causality: Using a slight excess of acrylonitrile ensures the complete conversion of the mono-substituted intermediate to the di-substituted product.

-

Reaction : Seal the vessel and allow it to warm to room temperature. The reaction is often left to proceed for several hours or overnight. Gentle heating may be required for less reactive amides, but this increases the risk of acrylonitrile polymerization.

-

Workup and Purification : After the reaction period, vent the vessel carefully. The excess acrylonitrile and any volatile byproducts can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Applications and Significance

The cyanoethyl group is a versatile functional handle in organic synthesis and materials science.

-

Pharmaceutical Synthesis : The nitrile group in cyanoethylated compounds can be hydrolyzed to carboxylic acids or reduced to primary amines, providing pathways to a wide range of biologically active molecules and drug intermediates.[11][13]

-

Polymer Chemistry : Acrylonitrile itself is a key monomer. Cyanoethylation is also used to modify polymers like cotton or to prepare specialty chemicals used in polymer formulations.[14][15]

-

Protecting Groups : The 2-cyanoethyl group is widely used as a protecting group for phosphate moieties in oligonucleotide synthesis due to its stability under acidic and neutral conditions and its clean removal under mild basic conditions (de-cyanoethylation).[1][16]

Conclusion

This guide has established that the mechanism of cyanoethylation is a base-catalyzed Michael addition of a nucleophile to acrylonitrile. This compound is not a reagent for this general reaction, but rather a specific product formed from the exhaustive cyanoethylation of formamide. A thorough understanding of the underlying mechanism, the role of the catalyst, and control over reaction conditions are paramount for achieving high yields and selectivity in these powerful synthetic transformations.

References

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]

- 10. digital-library.theiet.org [digital-library.theiet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 14. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. glenresearch.com [glenresearch.com]

Theoretical Studies on the Reactivity of N,N-Bis(2-cyanoethyl)formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-cyanoethyl)formamide, a multifunctional molecule incorporating both formamide and cyanoethyl moieties, presents a versatile platform for a variety of chemical transformations. This guide provides a comprehensive theoretical exploration of its reactivity, drawing upon established principles of organic chemistry and analogous reactions of related compounds. We will delve into the anticipated reactivity of its distinct functional groups, including hydrolysis, reduction, and cyclization pathways, offering insights for its application in the synthesis of novel pharmaceuticals, polymers, and other specialty chemicals. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.

Introduction and Molecular Overview

This compound (CAS No. 3445-84-9) is a colorless liquid that serves as a key intermediate in various industrial and research applications. Its utility stems from the presence of three reactive centers: a formamide group and two cyanoethyl groups. This unique combination allows for a diverse range of chemical modifications, making it a valuable building block in organic synthesis. Its applications are noted in the production of specialty polymers with enhanced thermal stability and chemical resistance, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in formulations for adhesives and coatings.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₃O | [3][4] |

| Molecular Weight | 151.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 122 °C at 20 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| CAS Number | 3445-84-9 | [1][5] |

Reactivity of the Formamide Moiety

The formamide group in this compound is a primary site for chemical transformations, including hydrolysis and reduction.

Hydrolysis: Deformylation to the Corresponding Amine

The formamide group can be hydrolyzed under both acidic and basic conditions to yield the corresponding secondary amine, bis(2-cyanoethyl)amine.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent elimination of formic acid yields the secondary amine.[6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the formyl group to produce the amine.[7]

Experimental Protocol: General Procedure for Acid-Catalyzed Deformylation

-

Dissolve this compound in a suitable solvent (e.g., methanol, water).

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).

-

Extract the product with an organic solvent and purify by distillation or chromatography.

Reduction to N,N-Bis(3-aminopropyl)formamide

The formamide group can be reduced to a methylamine. However, the selective reduction of the formamide in the presence of two nitrile groups is challenging. More commonly, all three functional groups would be reduced simultaneously. A milder reducing agent might selectively reduce the formamide. For instance, catalytic hydrogenation with specific catalysts could potentially achieve this transformation.

Reactivity of the Cyanoethyl Moieties

The two cyanoethyl groups are key to the molecule's utility as a synthetic building block, participating in reduction and cyclization reactions.

Reduction to the Corresponding Diamine

The nitrile groups can be readily reduced to primary amines, yielding N,N-bis(3-aminopropyl)formamide. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

-

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitriles. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically employed under a hydrogen atmosphere. The reaction is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amines.

-

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also effectively reduce nitriles to primary amines. These reactions are typically performed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Charge a high-pressure reactor with this compound, a suitable solvent (e.g., ethanol), and a catalytic amount of Raney nickel.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture with vigorous stirring and maintain the temperature and pressure for the required duration.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (GC or LC-MS).

-

Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Intramolecular Cyclization: Thorpe-Ziegler Reaction

The presence of two nitrile groups within the same molecule opens up the possibility of intramolecular cyclization via the Thorpe-Ziegler reaction.[8] This reaction, which is catalyzed by a strong, non-nucleophilic base, leads to the formation of a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone.[9]

In the case of this compound, the Thorpe-Ziegler cyclization would theoretically lead to a six-membered ring.

Experimental Protocol: Theoretical Procedure for Thorpe-Ziegler Cyclization

-

To a solution of this compound in an aprotic solvent (e.g., THF, toluene) under an inert atmosphere, add a strong base (e.g., sodium hydride, lithium diisopropylamide) at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or GC).

-

Carefully quench the reaction with a proton source (e.g., water, ethanol).

-

For the formation of the cyclic ketone, perform an acidic workup with an aqueous acid solution (e.g., HCl, H₂SO₄) and heat as necessary.

-

Extract the product with an organic solvent and purify by chromatography or crystallization.

Tandem and Cascade Reactions

The multifunctionality of this compound allows for the design of tandem or cascade reactions where multiple transformations occur in a single pot.

Reductive Cyclization to Piperidine Derivatives

A particularly attractive synthetic route involves the simultaneous reduction of the nitrile groups and intramolecular cyclization. This could potentially be achieved through catalytic hydrogenation under specific conditions that favor the formation of a piperidine ring system. The initially formed primary amines could undergo intramolecular cyclization, possibly with the elimination of the formyl group or its participation in the cyclization. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals.[10][11]

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in readily available literature, it is prudent to handle it with the care afforded to other organic nitriles and amides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the construction of complex molecular architectures. This guide has provided a theoretical framework for understanding its reactivity, focusing on the transformations of its formamide and cyanoethyl functional groups. The explored reactions, including hydrolysis, reduction, and cyclization, open avenues for the synthesis of a wide range of valuable compounds, from simple amines to complex heterocyclic systems. Further experimental investigation into these theoretical pathways is warranted to fully unlock the synthetic utility of this promising molecule.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. N,N'-bis-(2-cyanoethyl) formamide | C7H9N3O | CID 14131902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-Bis(2-cyanoethyl)formamide

This guide provides an in-depth exploration of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for N,N-Bis(2-cyanoethyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a comprehensive understanding of the causality behind safety measures, ensuring a self-validating system of laboratory practice.

Introduction and Scientific Context

This compound (CAS No. 3445-84-9) is a versatile intermediate in organic synthesis, finding applications in the preparation of various specialty chemicals and pharmaceuticals.[1] Its unique molecular structure, featuring two cyanoethyl groups attached to a formamide backbone, makes it a valuable building block in the creation of complex molecules. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is predicated on the principle of proactive safety—anticipating risks and implementing controls to mitigate them. The following sections will delve into the known hazards, provide explicit, field-tested handling procedures, and outline emergency response protocols. It is imperative to recognize that while comprehensive, this guide is not a substitute for institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) from your supplier.

Hazard Identification and Toxicological Profile

It is crucial to handle this compound with the assumption that it may share the hazardous properties of formamide until specific data becomes available.

Known Hazards of this compound

Safety data sheets from suppliers classify this compound as acutely toxic. It is considered toxic if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation.[2]

Toxicological Insights from Formamide (CAS No. 75-12-7)

Formamide is a well-studied compound with a clear toxicological profile that should be considered when handling its derivatives.

-

Acute Toxicity: Formamide exhibits low acute toxicity via oral, dermal, and inhalation routes in animal studies. The oral LD50 in rats is reported to be greater than 2000 mg/kg bw.

-

Skin and Eye Irritation: Formamide is reported to be a slight skin and eye irritant in animal studies.

-

Reproductive Toxicity: Formamide is classified as a substance that may damage fertility or the unborn child.[3] Developmental toxicity has been observed in oral gavage studies with rats and rabbits.[4][5]

-

Germ Cell Mutagenicity: Based on available data, formamide is not considered to be genotoxic.

Due to the presence of the formamide functional group, it is prudent to treat this compound as a potential reproductive toxin and carcinogen.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 3445-84-9 | [7] |

| Molecular Formula | C₇H₉N₃O | |

| Molecular Weight | 151.17 g/mol | |

| Appearance | Colorless to light yellow viscous liquid | [1][4] |

| Boiling Point | 265 °C | [4] |

| Density | 1.15 g/cm³ | [4] |

| Flash Point | 209 °C | [4] |

| Water Solubility | Soluble | [4] |

Safe Handling and Personal Protective Equipment (PPE)

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation, a certified chemical fume hood is mandatory.[8] Emergency eyewash stations and safety showers must be readily accessible.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following recommendations are based on the known hazards and the properties of the compound.

-

Hand Protection: Due to the presence of nitrile groups and the potential for skin absorption, robust chemical-resistant gloves are required. For incidental contact, nitrile gloves may be suitable.[9] For extended contact or immersion, butyl rubber gloves are recommended.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[10]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit is recommended.[8]

-

Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

The following DOT diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

The following diagram outlines the immediate response to an accidental exposure.

Caption: Accidental Exposure Response Workflow.

Spill Response

For a minor spill, follow these steps:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure adequate ventilation or work within a fume hood.

-

Don PPE: Wear appropriate PPE as outlined in Section 4.2.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inwards to prevent spreading.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

For a major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[14] Collect liquid waste in a dedicated, properly labeled, and sealed container.[14] Solid waste should be collected in a separate, clearly labeled container.[14] Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for waste disposal.

Caption: Hazardous Waste Disposal Workflow.

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its potential hazards and the strict adherence to established safety protocols. By integrating the principles of proactive safety, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. Always prioritize safety, consult the latest SDS, and adhere to your institution's specific guidelines.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]

- 3. 1stsci.com [1stsci.com]

- 4. Evaluation of the developmental toxicity of formamide in Sprague-Dawley (CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the developmental toxicity of formamide in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elastoproxy.com [elastoproxy.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. carlroth.com [carlroth.com]

- 13. Rubber Chemical Resistance and Compatibility Guide - Swift Supplies Australia [swiftsupplies.com.au]

- 14. advancedindustrial.com.au [advancedindustrial.com.au]

Unlocking New Frontiers: A Technical Guide to N,N-Bis(2-cyanoethyl)formamide for Researchers and Drug Development Professionals

An In-Depth Exploration of a Versatile Chemical Intermediate Poised for Innovation

N,N-Bis(2-cyanoethyl)formamide, a multifunctional chemical entity, is quietly gaining traction across diverse scientific disciplines. While historically utilized in specific industrial applications, its unique molecular architecture presents a compelling case for broader exploration in cutting-edge research, particularly in polymer chemistry, electrochemistry, and as a versatile building block in organic synthesis. This guide, intended for researchers, scientists, and drug development professionals, delves into the core technical aspects of this compound, moving beyond a cursory overview to provide actionable insights and identify promising, yet underexplored, avenues for future investigation.

Foundational Knowledge: Synthesis and Physicochemical Properties

This compound (C₇H₉N₃O) is a colorless to pale yellow liquid.[1] Its synthesis is primarily achieved through the cyanoethylation of formamide, a Michael addition reaction where two equivalents of acrylonitrile react with formamide in the presence of a basic catalyst.

Synthesis Protocol: A Self-Validating System

A robust and reproducible synthesis is paramount for any research application. The following protocol outlines a laboratory-scale synthesis of this compound, designed for high yield and purity.

Materials:

-

Formamide

-

Acrylonitrile

-

Triton B (40% solution in methanol)

-

Glacial acetic acid

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve formamide in a suitable solvent like dioxane.

-

Add a catalytic amount of Triton B to the formamide solution and cool the mixture in an ice bath.

-

Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C. The exothermicity of the reaction necessitates careful control of the addition rate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours to ensure complete reaction.

-

Neutralize the catalyst by adding glacial acetic acid until the solution is slightly acidic.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the crude product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic extract to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices: The use of a basic catalyst like Triton B is crucial for deprotonating the formamide, generating the nucleophile that initiates the Michael addition. The dropwise addition of acrylonitrile at low temperatures is a critical safety and yield-optimization step, preventing a runaway reaction and minimizing the formation of byproducts. Neutralization of the catalyst before workup is essential to prevent side reactions during purification.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is fundamental for its application.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 122 °C at 20 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

Spectroscopic Data:

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the two nitrile carbons, and the four methylene carbons, confirming the molecular structure.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C≡N stretching of the nitrile groups (around 2250 cm⁻¹) and the C=O stretching of the formamide group (around 1670 cm⁻¹).